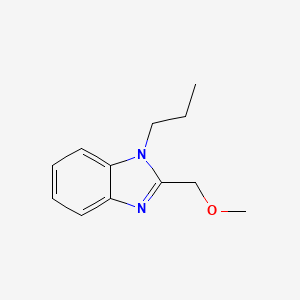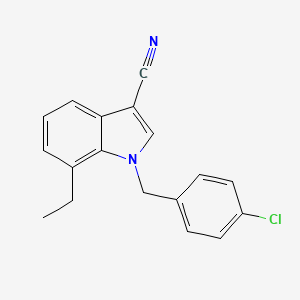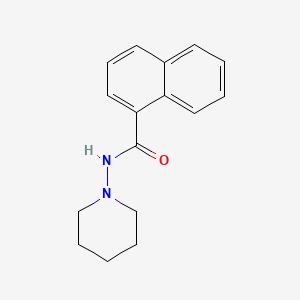![molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential applications in cancer treatment, as well as in the treatment of other diseases such as HIV and Alzheimer's.
作用機序
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth, and sensitize them to other chemotherapy agents. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for precise manipulation of gene expression. Another advantage is its potential applications in cancer treatment, HIV treatment, and Alzheimer's treatment. However, one limitation of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations.
将来の方向性
There are several future directions for research on 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide with other chemotherapy agents to improve their effectiveness. In addition, further research is needed to determine the optimal dosage and administration of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide for different diseases. Finally, research is needed to determine the long-term effects of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide on patients, including any potential side effects.
合成法
The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide involves several steps, including the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-methylbutanoyl chloride to form the intermediate 3-methyl-N-(4-(methylsulfonyl)phenyl)butanamide. This intermediate is then reacted with 2-chloro-N-(2-piperazin-1-ylethyl)acetamide to form the final product, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been described in detail in several publications.
科学的研究の応用
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to sensitize cancer cells to other chemotherapy agents, making them more effective. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has potential applications in the treatment of other diseases such as HIV and Alzheimer's, as it has been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVWTCOZGFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


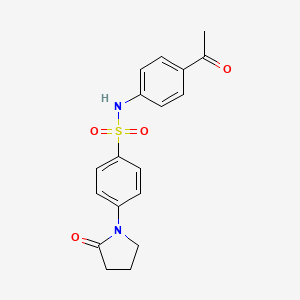
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
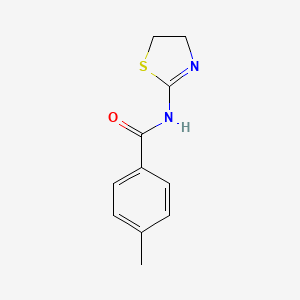
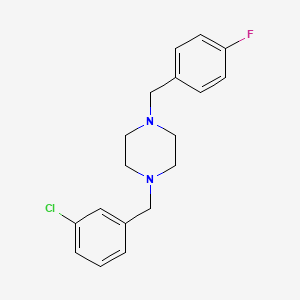
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
